3-Formyl-5-(methoxycarbonyl)benzoic acid
Overview
Description
3-Formyl-5-(methoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C10H8O5. It is characterized by the presence of a formyl group (-CHO) and a methoxycarbonyl group (-COOCH3) attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-(methoxycarbonyl)benzoic acid typically involves multi-step organic reactions. One common method includes the formylation of a methoxycarbonyl-substituted benzene derivative. The reaction conditions often involve the use of formylating agents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-5-(methoxycarbonyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: 3-Carboxy-5-(methoxycarbonyl)benzoic acid.
Reduction: 3-Hydroxymethyl-5-(methoxycarbonyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Formyl-5-(methoxycarbonyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be a precursor for the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Formyl-5-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition reactions. The methoxycarbonyl group can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution.
Comparison with Similar Compounds
3-Formylbenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.
5-Methoxycarbonylbenzoic acid: Lacks the formyl group, limiting its reactivity in formylation reactions.
3-Fluoro-5-(methoxycarbonyl)benzoic acid: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness: 3-Formyl-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both formyl and methoxycarbonyl groups, which provide a combination of reactivity and versatility in synthetic applications. This dual functionality allows for a broader range of chemical transformations compared to its similar counterparts.
Properties
IUPAC Name |
3-formyl-5-methoxycarbonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-10(14)8-3-6(5-11)2-7(4-8)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCYOESSJNRPOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652222 | |
Record name | 3-Formyl-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914220-93-2 | |
Record name | 3-Formyl-5-(methoxycarbonyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20652222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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